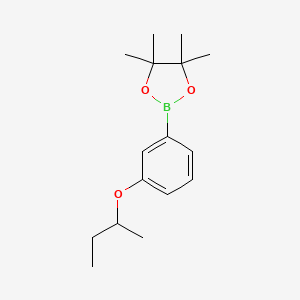

2-(3-(Sec-butoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(3-(Sec-butoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organic compound that features a boron atom within a dioxaborolane ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(Sec-butoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3-(sec-butoxy)phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and safety.

Análisis De Reacciones Químicas

Types of Reactions

2-(3-(Sec-butoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

Oxidation: The boron atom can be oxidized to form boronic acids or borates.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

Major Products

Oxidation: Boronic acids or borates.

Substitution: Nitro or halogenated derivatives of the original compound.

Aplicaciones Científicas De Investigación

2-(3-(Sec-butoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:

Biology: Potential use in the development of boron-containing drugs due to its ability to interact with biological molecules.

Medicine: Investigated for its role in boron neutron capture therapy (BNCT) for cancer treatment.

Industry: Utilized in the production of advanced materials, such as polymers and electronic components.

Mecanismo De Acción

The mechanism of action of 2-(3-(Sec-butoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to form stable complexes with various substrates. The boron atom in the dioxaborolane ring can coordinate with nucleophiles, facilitating reactions such as cross-coupling. In biological systems, the compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function .

Comparación Con Compuestos Similares

Similar Compounds

Phenylboronic acid: Similar in structure but lacks the dioxaborolane ring.

Pinacolborane: Contains a boron atom but differs in the substituents attached to the boron.

Uniqueness

2-(3-(Sec-butoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the presence of the sec-butoxy group and the dioxaborolane ring, which confer distinct reactivity and stability compared to other boron-containing compounds .

Actividad Biológica

2-(3-(Sec-butoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organic compound with significant potential in medicinal chemistry and biological applications. Its unique structure, featuring a boron atom within a dioxaborolane ring, allows it to participate in various chemical reactions and biological interactions. This article reviews its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C16H25BO3, and it has notable physical properties that influence its reactivity and biological interactions. The presence of the sec-butoxy group enhances its lipophilicity, potentially improving membrane permeability and bioavailability.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : The boron atom in the dioxaborolane structure can form stable complexes with nucleophiles such as enzymes and proteins. This interaction may lead to inhibition or alteration of enzymatic activity.

- Cell Signaling Modulation : Research indicates that this compound can modulate pathways involving serine-threonine kinase receptors. It has been shown to inhibit the activity of receptors associated with growth factors such as PDGF (platelet-derived growth factor) and BMP (bone morphogenetic protein) signaling pathways .

- Boron Neutron Capture Therapy (BNCT) : The compound is being investigated for its potential role in BNCT for cancer treatment. Its ability to selectively target tumor cells makes it a candidate for enhancing the efficacy of this therapeutic approach.

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits inhibitory effects on various kinases involved in cell proliferation and differentiation:

- PDGFR Inhibition : The compound has been identified as an inhibitor of PDGF receptor functions. This inhibition can lead to reduced cell growth and proliferation in certain cancer cell lines .

- BMP Pathway Modulation : In studies focusing on BMP signaling pathways, this compound has shown promise in inhibiting receptor activities that are crucial for various cellular processes including differentiation and apoptosis .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Cancer Treatment : In a study examining its effects on glioblastoma cells, this compound demonstrated significant cytotoxicity at micromolar concentrations. This suggests its potential as a chemotherapeutic agent.

- Fibrosis Models : In models of fibrosis where BMP signaling is dysregulated, treatment with this compound resulted in decreased fibrotic markers and improved tissue architecture .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound better, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| Phenylboronic Acid | Boronic Acid | General enzyme inhibitor |

| Pinacolborane | Boron Compound | Less selective than dioxaborolanes |

| 2-(3-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | Dioxaborolane | Targeted towards halogenation |

Propiedades

IUPAC Name |

2-(3-butan-2-yloxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25BO3/c1-7-12(2)18-14-10-8-9-13(11-14)17-19-15(3,4)16(5,6)20-17/h8-12H,7H2,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEXGUDPRGUZEQZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)OC(C)CC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25BO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.